molecular formula C29H24O7 B12220150 ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate

ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B12220150
M. Wt: 484.5 g/mol
InChI Key: QVXHLEFCTUERCI-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is a synthetic organic compound featuring a benzofuran moiety fused with a coumarin (chromen-2-one) scaffold. The structure includes a 7-methoxy-substituted benzofuran group at position 4 of the coumarin core, a phenyl group at position 7, and an ethyl propanoate ester at position 6 via an ether linkage.

Properties

Molecular Formula

C29H24O7

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxypropanoate

InChI

InChI=1S/C29H24O7/c1-4-33-29(31)17(2)34-25-15-21-22(24-13-19-11-8-12-23(32-3)28(19)36-24)16-27(30)35-26(21)14-20(25)18-9-6-5-7-10-18/h5-17H,4H2,1-3H3

InChI Key

QVXHLEFCTUERCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may interfere with cell signaling pathways involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-{[4-(7-Methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

  • Structural Differences : The methyl ester analog replaces the ethyl group in the target compound with a methyl ester.
  • Physicochemical Impact : Methyl esters typically exhibit slightly higher polarity and lower molecular weight compared to ethyl esters, which may influence solubility and metabolic stability. For instance, methyl esters are more prone to hydrolysis in biological systems due to their smaller steric bulk .
  • Synthetic Relevance : The choice between methyl and ethyl esters often depends on reaction conditions (e.g., boiling points of alcohols during esterification).

Ethyl 4-(Naphthalene-2-yl)-2-oxo-6-aryl Cyclohex-3-enecarboxylates

  • Core Structure Variation : These compounds (e.g., from ) replace the coumarin-benzofuran system with a cyclohexene ring substituted with naphthalene and aryl groups.
  • The cyclohexene core may enhance conformational flexibility, affecting binding interactions in biological targets .

SID7969543 (Ethyl 2-[2-[2-(2,3-Dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate)

  • Substituent Comparison: While sharing the ethyl propanoate group, SID7969543 incorporates a dihydrobenzodioxin-amino-isoquinoline system instead of the coumarin-benzofuran framework.
  • Biological Relevance : The benzodioxin moiety is associated with GPCR modulation, suggesting divergent pharmacological targets compared to the coumarin-benzofuran hybrid .

Research Findings and Data Analysis

Structural and Computational Studies

  • Crystallographic Tools: The structural determination of such compounds often employs SHELX (for refinement) and ORTEP (for visualization), as noted in and . For example, SHELXL is widely used for small-molecule refinement due to its robustness in handling anisotropic displacement parameters .
  • Hypothetical Data Table :

    Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL)*
    Target Compound ~502.5 4.2 <0.1 (DMSO)
    Methyl Ester Analog () ~488.5 3.9 0.5 (DMSO)
    Ethyl Cyclohexenecarboxylate () ~390.4 5.1 <0.01 (Water)

    *Predicted using computational tools (e.g., ChemAxon).

Biological Activity

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to a chromenone structure, which is known for diverse biological activities. The synthesis typically involves multi-step organic reactions, with the Suzuki–Miyaura coupling reaction being a prominent method for forming carbon-carbon bonds in its preparation.

Chemical Composition

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC28H22O7
CAS Number898430-07-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzofuran component has been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial replication, indicating potential antimicrobial properties .

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, such as K562 and HL60 leukemia cells, with IC50 values as low as 0.1 μM . The presence of specific functional groups in the benzofuran structure enhances these effects.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory potential. It may act by inhibiting cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. Molecular docking studies suggest favorable interactions with COX enzymes, enhancing its therapeutic profile against inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Studies : In vitro tests on benzofuran analogues showed enhanced antitumor activity when specific substituents were introduced. Compounds with hydroxyl or nitro groups demonstrated increased binding interactions with DNA targets, leading to improved cytotoxicity against cancer cells .
    CompoundIC50 (μM)Cell Line
    Benzofuran Derivative A5K562
    Benzofuran Derivative B0.1HL60
  • Anti-inflammatory Activity : A study on derivatives similar to ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-pheny]-2H-chromen} indicated significant reduction in edema in animal models when tested against carrageenan-induced inflammation .
  • Molecular Docking Studies : Docking simulations have revealed that the compound effectively binds to the active sites of various proteins involved in cancer and inflammation pathways, suggesting a multi-target approach in its mechanism of action .

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